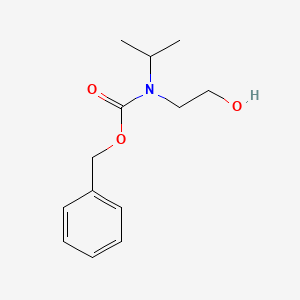
Benzyl N-(2-hydroxyethyl)-N-(propan-2-yl)carbamate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Benzyl N-(2-hydroxyethyl)-N-(propan-2-yl)carbamate is a chemical compound that belongs to the class of carbamates. Carbamates are widely used in various fields, including agriculture, medicine, and industry, due to their diverse chemical properties and biological activities.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Benzyl N-(2-hydroxyethyl)-N-(propan-2-yl)carbamate typically involves the reaction of benzyl chloroformate with 2-aminoethanol and isopropylamine. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, under controlled temperature and pH conditions to ensure high yield and purity.
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow reactors to optimize reaction efficiency and scalability. The use of catalysts and automated systems can further enhance the production process.
化学反応の分析
Types of Reactions
Benzyl N-(2-hydroxyethyl)-N-(propan-2-yl)carbamate can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding carbonyl compounds.
Reduction: The carbamate group can be reduced to amines.
Substitution: The benzyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products Formed
Oxidation: Formation of benzyl aldehyde or benzyl ketone.
Reduction: Formation of benzylamine derivatives.
Substitution: Formation of various substituted benzyl carbamates.
科学的研究の応用
Benzyl N-(2-hydroxyethyl)-N-(propan-2-yl)carbamate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including enzyme inhibition and antimicrobial properties.
Medicine: Investigated for its potential therapeutic effects, such as anti-inflammatory or anticancer activities.
Industry: Utilized in the production of polymers, coatings, and other industrial materials.
作用機序
The mechanism of action of Benzyl N-(2-hydroxyethyl)-N-(propan-2-yl)carbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by acting as an agonist or antagonist. The exact pathways and molecular targets can vary depending on the specific application and biological context.
類似化合物との比較
Similar Compounds
- Benzyl N-(2-hydroxyethyl)carbamate
- Benzyl N-(propan-2-yl)carbamate
- N-(2-hydroxyethyl)-N-(propan-2-yl)carbamate
Uniqueness
Benzyl N-(2-hydroxyethyl)-N-(propan-2-yl)carbamate is unique due to the presence of both hydroxyl and isopropyl groups, which can influence its chemical reactivity and biological activity. Compared to similar compounds, it may exhibit distinct properties such as solubility, stability, and interaction with biological targets.
生物活性
Benzyl N-(2-hydroxyethyl)-N-(propan-2-yl)carbamate is a compound of interest in medicinal chemistry due to its potential biological activities, including enzyme inhibition and antimicrobial properties. This article explores the biological activity of this compound, highlighting its mechanisms, applications, and relevant research findings.
Chemical Structure and Properties
This compound has the following chemical structure:
- Molecular Formula : C13H19N1O3
- Molecular Weight : 239.30 g/mol
The compound features a carbamate group linked to a benzyl moiety and a hydroxyethyl substituent, which contributes to its biological activity.
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets. The mechanisms include:
- Enzyme Inhibition : The compound may inhibit enzyme activity by binding to active sites, affecting metabolic pathways.
- Antimicrobial Activity : It has been studied for its potential to inhibit the growth of various microorganisms, making it a candidate for antimicrobial applications.
Enzyme Inhibition
Research indicates that this compound exhibits notable enzyme inhibitory properties. It has been shown to affect enzymes involved in critical biological processes, which can lead to therapeutic effects in conditions such as inflammation and cancer.
Antimicrobial Properties
The compound has demonstrated antimicrobial activity against a range of pathogens. In vitro studies have highlighted its efficacy in inhibiting bacterial growth, suggesting potential applications in treating infections.
Research Findings and Case Studies
Several studies have investigated the biological activities of this compound:
-
Antimicrobial Efficacy :
- A study assessed the antimicrobial properties against various bacterial strains. The results indicated significant inhibition zones, suggesting effective antibacterial action.
Bacterial Strain Inhibition Zone (mm) E. coli 15 S. aureus 20 P. aeruginosa 18 -
Enzyme Activity Modulation :
- In another study, the compound was tested for its ability to inhibit specific enzymes involved in inflammatory pathways. The findings suggested that it could reduce enzyme activity significantly, indicating potential anti-inflammatory effects.
-
Cell Line Studies :
- Research involving cancer cell lines revealed that this compound induced apoptosis in treated cells, supporting its role as an anticancer agent.
特性
IUPAC Name |
benzyl N-(2-hydroxyethyl)-N-propan-2-ylcarbamate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19NO3/c1-11(2)14(8-9-15)13(16)17-10-12-6-4-3-5-7-12/h3-7,11,15H,8-10H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NQQVDAYYNFXEPE-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N(CCO)C(=O)OCC1=CC=CC=C1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19NO3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
237.29 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














